molecular formula C14H22O B12659195 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal CAS No. 93840-88-1

6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal

Cat. No.: B12659195
CAS No.: 93840-88-1
M. Wt: 206.32 g/mol
InChI Key: MAFITFSDTGHHDL-GQCTYLIASA-N
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Description

6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive structure, which includes a cyclohexene ring and a heptenal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal typically involves the following steps:

    Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.

    Chain Extension: The cyclohexene derivative is then subjected to a series of reactions to extend the carbon chain, typically involving Grignard reagents or organolithium compounds.

    Aldehyde Formation: The final step involves the oxidation of the terminal carbon to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: 6-(4-Methyl-3-cyclohexen-1-yl)heptanoic acid

    Reduction: 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the fragrance and flavor industry due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal involves its interaction with various molecular targets:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
  • 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
  • 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, ®-

Uniqueness

6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is unique due to its specific structural features, including the combination of a cyclohexene ring and a heptenal chain. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

CAS No.

93840-88-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-6-(4-methylcyclohex-3-en-1-yl)hept-4-enal

InChI

InChI=1S/C14H22O/c1-12-7-9-14(10-8-12)13(2)6-4-3-5-11-15/h4,6-7,11,13-14H,3,5,8-10H2,1-2H3/b6-4+

InChI Key

MAFITFSDTGHHDL-GQCTYLIASA-N

Isomeric SMILES

CC1=CCC(CC1)C(C)/C=C/CCC=O

Canonical SMILES

CC1=CCC(CC1)C(C)C=CCCC=O

Origin of Product

United States

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